molecular formula C11H15NO B8629135 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine

4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine

Cat. No.: B8629135
M. Wt: 177.24 g/mol
InChI Key: JFXQYFVVVACWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring fused with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine typically involves the reaction of furan derivatives with tetrahydropyridine precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and tetrahydropyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the tetrahydropyridine ring may produce piperidine derivatives.

Scientific Research Applications

4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine is unique due to its combination of the furan and tetrahydropyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C11H15NO/c1-2-11(13-9-1)4-3-10-5-7-12-8-6-10/h1-2,5,9,12H,3-4,6-8H2

InChI Key

JFXQYFVVVACWIR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1CCC2=CC=CO2

Origin of Product

United States

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